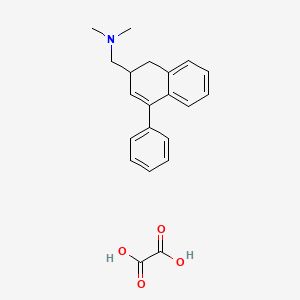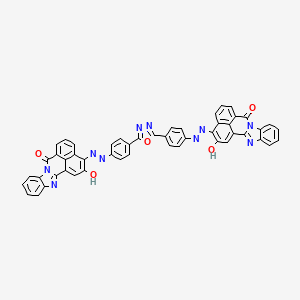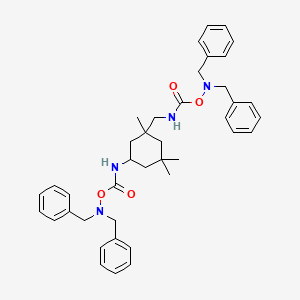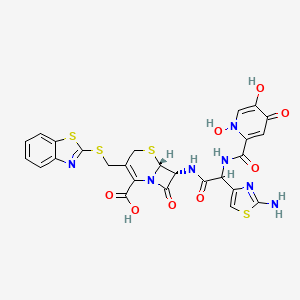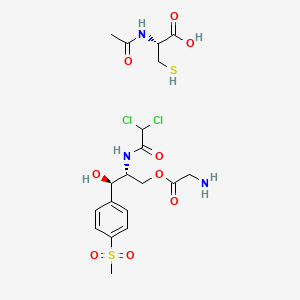
Thiamphenicol glycinate acetylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamphenicol glycinate acetylcysteine is a compound that combines the antibacterial properties of thiamphenicol with the mucolytic and antioxidant properties of N-acetylcysteine. It is primarily used in the treatment of respiratory tract infections, where it helps to reduce the viscosity of mucus and combat bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiamphenicol glycinate acetylcysteine is synthesized by reacting thiamphenicol glycinate hydrochloride with acetylcysteine in an organic solvent, such as dimethylformamide. The reaction involves the use of dicyclohexylamine to precipitate dicyclohexylammonium hydrochloride, which is then filtered out. The resulting this compound is precipitated using chloroform or ethyl ether .
Industrial Production Methods
In industrial production, this compound is prepared by reacting thiamphenicol glycinate with acetylcysteine in methyl alcohol. The solution is then dried to obtain the final product. This method ensures a higher yield and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Thiamphenicol glycinate acetylcysteine undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed to release thiamphenicol and N-acetylcysteine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in N-acetylcysteine.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Thiamphenicol and N-acetylcysteine.
Oxidation: Oxidized forms of N-acetylcysteine.
Reduction: Reduced forms of thiamphenicol and N-acetylcysteine.
Wissenschaftliche Forschungsanwendungen
Thiamphenicol glycinate acetylcysteine has a wide range of scientific research applications:
Wirkmechanismus
Thiamphenicol glycinate acetylcysteine exerts its effects through the following mechanisms:
Antibacterial Activity: Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation.
Mucolytic Activity: N-acetylcysteine breaks disulfide bonds in mucus glycoproteins, reducing mucus viscosity and facilitating its clearance.
Antioxidant Activity: N-acetylcysteine scavenges free radicals and replenishes intracellular glutathione levels, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloramphenicol: A broad-spectrum antibiotic similar to thiamphenicol but with a higher risk of bone marrow toxicity.
Thiamphenicol Glycinate Hydrochloride: A derivative of thiamphenicol used in similar therapeutic applications.
Uniqueness
Thiamphenicol glycinate acetylcysteine is unique due to its combined antibacterial, mucolytic, and antioxidant properties. This makes it particularly effective in treating respiratory tract infections with viscous secretions, offering a dual therapeutic approach .
Eigenschaften
CAS-Nummer |
20192-91-0 |
|---|---|
Molekularformel |
C19H27Cl2N3O9S2 |
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate |
InChI |
InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1 |
InChI-Schlüssel |
PEGBMQRZXOKYCO-XGBIXHFLSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


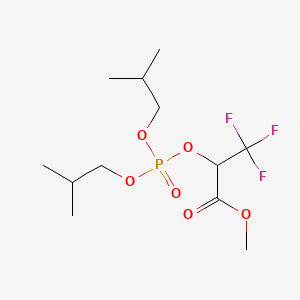
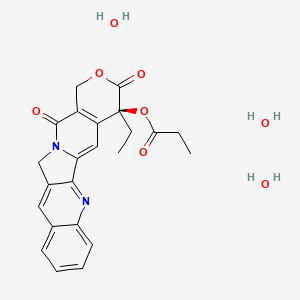




![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
